molecular formula C20H22N4OS B6082594 N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide

Cat. No.: B6082594
M. Wt: 366.5 g/mol
InChI Key: BGZJUWKXPACALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide is a complex organic compound that features a combination of pyridine, indazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the pyridine and thiophene groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, organolithium reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-pyridin-2-ylindazol-4-yl)-4-thiophen-2-ylbutanamide
  • N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-furan-2-ylbutanamide

Uniqueness

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the thiophene ring, in particular, might enhance its electronic properties or binding affinity in biological systems.

Properties

IUPAC Name

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-20(11-3-6-15-7-5-13-26-15)23-17-8-4-9-18-16(17)14-22-24(18)19-10-1-2-12-21-19/h1-2,5,7,10,12-14,17H,3-4,6,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZJUWKXPACALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NC(=O)CCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.